4-Ethynyl-2-(trifluoromethyl)benzoic acid

Description

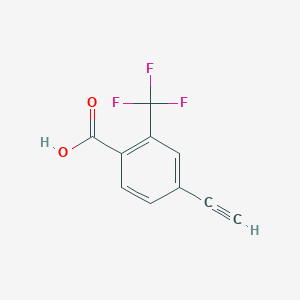

4-Ethynyl-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzoic acid core

Properties

Molecular Formula |

C10H5F3O2 |

|---|---|

Molecular Weight |

214.14 g/mol |

IUPAC Name |

4-ethynyl-2-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C10H5F3O2/c1-2-6-3-4-7(9(14)15)8(5-6)10(11,12)13/h1,3-5H,(H,14,15) |

InChI Key |

UFXOIULIMKWBJW-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

Substitution: The benzoic acid core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the trifluoromethyl group can produce partially fluorinated derivatives.

Scientific Research Applications

4-Ethynyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.

Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These properties make it a valuable scaffold for drug design, allowing for the modulation of biological activity through structural modifications.

Comparison with Similar Compounds

Similar Compounds

4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a fluorine atom instead of an ethynyl group.

4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of an ethynyl group.

4-(Trifluoromethyl)benzoic acid: Lacks the ethynyl group but retains the trifluoromethyl group.

Uniqueness

4-Ethynyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. The ethynyl group allows for further functionalization through coupling reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.

Biological Activity

4-Ethynyl-2-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The ethynyl and trifluoromethyl groups contribute to its reactivity, allowing it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its ability to form stable complexes with molecular targets. The ethynyl group may participate in π-π stacking interactions, while the carboxylic acid moiety can engage in hydrogen bonding. These interactions can modulate enzyme activity and alter gene expression, leading to various biological effects.

Key Interactions

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may alter receptor activity, impacting signaling pathways within cells.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against human leukemia cell lines. For instance, in a sulforhodamine B assay, it demonstrated a GI50 value of less than 10 nM against the K-562 cell line, indicating potent anti-leukemic activity .

- Mechanistic Studies : Research has detailed the interaction of the compound with the BCR-ABL fusion protein, which is crucial in chronic myeloid leukemia (CML). The compound was found to have an IC50 value of 4.6 nM against wild-type BCR-ABL, showcasing its potential as a therapeutic agent for resistant forms of CML .

- Inflammation Studies : Another study explored its potential as an anti-inflammatory agent, revealing that it could inhibit COX enzymes, which play a vital role in inflammatory processes .

Research Findings

Recent research highlights the compound's diverse biological activities:

- Inhibition of Cancer Cell Growth : The compound has been linked to significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Metabolic Pathways : Investigations into its metabolic pathways reveal that it undergoes biotransformation leading to active metabolites that may enhance its therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.